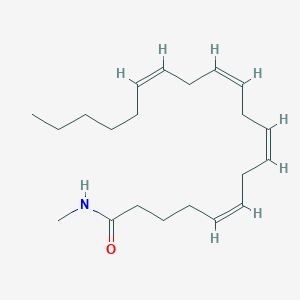
花生四烯酰-N-甲基酰胺
描述
花生四烯酰-N-甲基酰胺 (CAS 号 156910-29-1) 是下列物质的类似物: 花生四烯酰-N-甲基酰胺 (CAS 号: 156910-29-1) 是大麻素 (AEA) 的类似物,大麻素是一种内源性大麻素。它与中枢大麻素受体 (CB1) 和外周大麻素受体 (CB2) 均有结合。 AEA 的生物学作用通过细胞摄取和酶脂肪酸酰胺水解酶 催化酰胺键水解而终止。
科学研究应用
花生四烯酰-N-甲基酰胺具有多种应用:
- 化学 : 它可以用作研究脂质代谢和大麻素受体的模型化合物。
- 生物学 : 研究人员探索其在内源性大麻素信号通路中的作用。
- 医学 : 研究重点在于其潜在的治疗效果,但临床应用仍处于推测阶段。
- 工业 : 由于其专业性,工业应用有限。
作用机制
该化合物可能通过 CB1 和 CB2 受体发挥作用。需要进一步研究以阐明其确切的分子靶标和信号通路。
生化分析
Biochemical Properties
Arachidonoyl-N-methyl amide interacts with various biomolecules, including enzymes and proteins . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . The biological actions of Arachidonoyl-N-methyl amide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .
Cellular Effects
Arachidonoyl-N-methyl amide influences cell function by interacting with cell signaling pathways . It binds to cannabinoid receptors, which may impact gene expression and cellular metabolism .
Molecular Mechanism
Arachidonoyl-N-methyl amide exerts its effects at the molecular level through binding interactions with biomolecules . It binds to the CB1 receptor, and this interaction can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Arachidonoyl-N-methyl amide can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Arachidonoyl-N-methyl amide can vary with different dosages in animal models
Metabolic Pathways
Arachidonoyl-N-methyl amide is involved in metabolic pathways . It is metabolized by the enzyme fatty acid amide hydrolase
Transport and Distribution
Arachidonoyl-N-methyl amide is transported and distributed within cells and tissues
准备方法
合成路线: 花生四烯酰-N-甲基酰胺可以通过有机化学方法合成。虽然具体的合成路线可能有所不同,但一般方法涉及花生四烯酸与甲胺的缩合反应。反应通常在受控条件下进行,例如使用适当的溶剂和催化剂。
工业生产: 虽然花生四烯酰-N-甲基酰胺在工业上没有广泛生产,但它可以在实验室规模上合成,用于研究目的。
化学反应分析
反应: 花生四烯酰-N-甲基酰胺可以发生各种化学反应,包括氧化、还原和取代。对其反应性的详细研究有限。
常用试剂和条件:- 氧化 : 可以使用高锰酸钾 (KMnO4) 或铬酸 (H2CrO4) 等氧化剂。
- 还原 : 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂可以还原酰胺键。
- 取代 : 亲核取代反应可以与合适的试剂一起发生。
主要产物: 由这些反应形成的主要产物将包括具有修饰官能团的花生四烯酰-N-甲基酰胺衍生物。
相似化合物的比较
花生四烯酰-N-甲基酰胺的独特性在于其与大麻素的结构相似性。其他相关化合物包括大麻素本身和其他内源性大麻素。
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWYBRCXMQDBL-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?
A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)



![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)




![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)
